molecular formula C14H14N6OS B7498087 2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine

2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine

Cat. No.: B7498087
M. Wt: 314.37 g/mol
InChI Key: HFIQSMIOXPGONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine is a chemical compound that has shown great potential in scientific research applications. It is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including DNA topoisomerase II and β-glucuronidase. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis in cancer cells, including breast cancer cells and leukemia cells. Additionally, it has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine in lab experiments include its broad-spectrum antibacterial and antifungal activities, as well as its potential as an anticancer and neuroprotective agent. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.

Future Directions

For the study of 2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine include further investigation into its mechanism of action, as well as its potential as a therapeutic agent for various diseases. Additionally, the development of more soluble derivatives of the compound may increase its potential for in vivo use. Further studies on the toxicity and pharmacokinetics of the compound are also needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis method of 2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine involves the reaction of benzyl isothiocyanate with 3-amino-1,2,4-oxadiazole-5-thiol in the presence of potassium carbonate. The resulting intermediate reacts with 2-amino-4,6-dichloropyrimidine to form the final product. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine has been studied for its potential in various scientific research applications. It has been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its anticancer activity, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.

Properties

IUPAC Name

2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c15-10-7-11(16)18-14(17-10)22-8-13-19-12(20-21-13)6-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H4,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIQSMIOXPGONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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